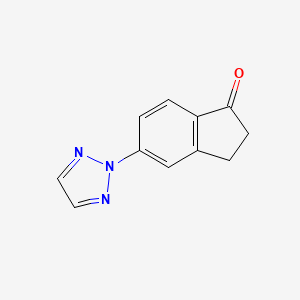

5-(2H-1,2,3-Triazol-2-yl)indan-1-one

描述

属性

IUPAC Name |

5-(triazol-2-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11-4-1-8-7-9(2-3-10(8)11)14-12-5-6-13-14/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COASYKXWMPEJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Indanone Alkyne Intermediate

- Starting from commercially available indan-1-one or its derivatives, the alkyne functionality is introduced at the 5-position of the aromatic ring.

- This is commonly achieved via Sonogashira cross-coupling reaction, where an aryl halide (e.g., 5-bromoindan-1-one) reacts with a terminal alkyne (e.g., trimethylsilylacetylene).

- The trimethylsilyl protecting group is then removed using fluoride sources such as tetra-n-butylammonium fluoride to afford the terminal alkyne intermediate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The key step is the CuAAC reaction between the terminal alkyne on the indanone derivative and an organic azide.

- The azide can be introduced from various sources, including azidotrimethylsilane or other alkyl/aryl azides.

- The reaction proceeds under mild conditions (room temperature to mild heating) in solvents such as DMF, DMSO, or water, often in the presence of copper(I) catalysts generated in situ from copper(II) salts and reducing agents.

- The outcome is the formation of the 1,4-disubstituted 1,2,3-triazole ring covalently linked at the 5-position of the indanone.

Post-Synthetic Modifications and Purification

- After cycloaddition, the product may undergo hydrolysis or other functional group transformations if required.

- Purification is typically done by recrystallization or chromatographic techniques.

- Structural confirmation is achieved by NMR, IR, mass spectrometry, and X-ray crystallography.

Representative Example from Literature

A detailed synthesis was reported where a dimethyl 5-hydroxyisophthalate derivative was converted into a triazole-containing compound via Sonogashira coupling and CuAAC, followed by hydrolysis to yield the final product with near-quantitative yield and confirmed structure by X-ray crystallography.

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Sonogashira cross-coupling | Trimethylsilylacetylene, Pd catalyst, base | Alkyne intermediate (protected) |

| 2 | Deprotection | Tetra-n-butylammonium fluoride | Terminal alkyne intermediate |

| 3 | CuAAC | Azidotrimethylsilane, Cu(I) catalyst, solvent (DMF/DMSO) | 1,2,3-Triazole formation (>95% yield) |

| 4 | Hydrolysis | Alkaline hydrolysis | Final acid or ketone product (quantitative) |

Alternative Synthetic Routes and Considerations

- Some methods incorporate the triazole ring by first synthesizing azide-functionalized indanone derivatives and reacting them with alkynes.

- Other strategies involve multi-step syntheses where the triazole is built on a precursor that is then cyclized to form the indanone ring.

- Reaction solvents such as DMF, DMA, and pyridine have been shown to facilitate gel formation and may influence reaction kinetics and product crystallinity.

- The copper-catalyzed azide-alkyne cycloaddition is favored for its regioselectivity and mild conditions, avoiding harsh reagents or high temperatures that could degrade sensitive indanone moieties.

Research Findings and Optimization

- The CuAAC reaction yields are typically excellent (>90%), with regioselective formation of the 1,4-disubstituted triazole isomer.

- Structural studies via X-ray crystallography confirm the formation and orientation of the triazole ring attached to the indanone core.

- Reaction times can range from minutes to a few hours depending on catalyst loading and solvent choice.

- The indanone-triazole conjugates exhibit enhanced stability and potential biological activity, making the preparation methods valuable for medicinal chemistry applications.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Notes/Advantages |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, base, trimethylsilylacetylene | Efficient alkyne installation |

| Alkyne Deprotection | Tetra-n-butylammonium fluoride | Mild removal of protecting group |

| CuAAC Reaction | Cu(I) catalyst, azide source, DMF/DMSO solvent | High yield, regioselective triazole |

| Hydrolysis/Post-modification | Alkaline conditions | Conversion to final ketone or acid |

| Purification and Characterization | Chromatography, recrystallization, X-ray | Confirms purity and structure |

化学反应分析

Types of Reactions

5-(2H-1,2,3-Triazol-2-yl)indan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties .

科学研究应用

Medicinal Chemistry

The 1,2,3-triazole moiety is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design. Compounds containing this structure have been investigated for their therapeutic properties against several diseases.

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazole exhibit significant anticancer properties. For instance, compounds linked to the triazole ring have shown cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cancer cell division and growth . The mechanism involves binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of 5-(2H-1,2,3-Triazol-2-yl)indan-1-one has been documented in studies exploring its activity against bacterial and fungal pathogens. The compound’s structure allows it to interact with biological targets effectively, enhancing its solubility and bioavailability . The triazole ring's ability to form π–π stacking interactions further contributes to its antimicrobial action .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . This inhibition is crucial for managing conditions characterized by excessive inflammation.

Biological Evaluation

The biological evaluation of this compound encompasses various assays to determine its pharmacological profile.

| Property | Description |

|---|---|

| Cytotoxicity | Evaluated against multiple cancer cell lines; significant IC50 values reported. |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; specific fungi tested. |

| Anti-inflammatory Activity | Assessed through cytokine production assays; reduction noted in inflammatory markers. |

Case Studies and Research Insights

Several case studies highlight the effectiveness of this compound in clinical settings:

Case Study: Anticancer Efficacy

In a study involving synthetic analogs of triazole-linked compounds, researchers observed that specific derivatives exhibited potent anticancer activity by inducing apoptosis in human breast cancer cells. The study concluded that the structural modifications on the triazole ring significantly influenced the compound's efficacy .

Case Study: Antimicrobial Testing

A series of experiments assessed the antimicrobial properties of triazole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting potential as new therapeutic agents .

作用机制

The mechanism of action of 5-(2H-1,2,3-Triazol-2-yl)indan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

相似化合物的比较

2-(2H-1,2,3-Triazol-2-yl)benzoic acid (CAS: 2228036-45-9)

- Structure : A benzoic acid derivative with a triazole ring at the 2-position.

- Key Differences: Replaces the indanone core with a simpler benzoic acid group, introducing a carboxylic acid functionality. Enhanced aqueous solubility due to the ionizable -COOH group, unlike the hydrophobic indanone. Potential for coordination chemistry or salt formation via the carboxylic acid, which is absent in the indanone derivative.

- Applications : Likely used in metal-organic frameworks (MOFs) or as a ligand in catalysis .

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS: 956317-36-5)

- Structure : A methyl-substituted analog of 2-(2H-1,2,3-triazol-2-yl)benzoic acid.

- Key Differences :

- The methyl group at the 5-position increases steric bulk and lipophilicity compared to the unsubstituted benzoic acid analog.

- Methyl substitution may alter electronic effects (e.g., electron-donating) on the triazole ring, affecting reactivity or binding interactions.

- Applications: Potential use in modifying drug solubility or as a building block for bioactive molecules .

5-(2H-1,2,3-Triazol-2-yl)-2-pyridinemethanamine (CAS: 2858732-24-6)

- Structure : A pyridine ring substituted with a triazole at the 5-position and an amine group at the 2-position.

- Key Differences: Pyridine core introduces nitrogen-based basicity, contrasting with the neutral indanone. The amine (-CH2NH2) group enables covalent conjugation (e.g., amide bond formation) or protonation at physiological pH.

- Applications : Likely employed in medicinal chemistry as a pharmacophore or linker in PROTACs .

3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1261893-70-2)

- Structure : A halogenated pyrrolopyridine, unrelated to triazoles but included for comparative heterocyclic diversity.

- Pyrrolopyridine core is electron-deficient, contrasting with the electron-rich indanone-triazole system.

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex heterocycles .

Table 1: Structural and Functional Comparison

Research Implications and Limitations

- Electronic Effects: The triazole ring in this compound may act as a hydrogen-bond acceptor, while the indanone’s ketone can participate in dipole interactions. This dual functionality is absent in simpler analogs like benzoic acid derivatives.

生物活性

5-(2H-1,2,3-Triazol-2-yl)indan-1-one is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused to an indanone structure, which contributes to its unique chemical properties. The triazole moiety is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

Target of Action:

Triazole compounds like this compound interact with enzymes and receptors in biological systems. They can form a covalent bond between nitrogen atoms in the triazole ring and carbonyl groups in target molecules, influencing various biochemical pathways.

Biochemical Pathways:

These compounds are implicated in multiple pathways, including those involved in antimicrobial resistance and cancer cell proliferation. Their structural characteristics allow them to exhibit low toxicity and high bioavailability .

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Research indicates that triazole derivatives generally exhibit significant activity against a range of bacteria and fungi:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Mycobacterium tuberculosis |

| Other derivatives | 15 | Various strains of bacteria |

Studies have shown that certain derivatives display potent anti-tubercular effects with minimal resistance development .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Notably:

These results indicate that the compound exhibits significant antiproliferative activity against several cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Study on Antitubercular Activity

A recent study evaluated the anti-tubercular efficacy of various triazole derivatives, including this compound. The compound demonstrated a MIC value of 12.5 μg/mL against Mycobacterium tuberculosis, indicating strong potential for further development as an antitubercular agent .

Synthesis and Evaluation of Triazole Derivatives

In another study focusing on the synthesis of triazole derivatives, it was found that compounds with the triazole framework exhibited a broad spectrum of biological activities. The synthesized derivatives were tested against various pathogens and cancer cell lines, showcasing promising results in both antimicrobial and anticancer assays .

常见问题

Basic Research Questions

Q. What established synthetic routes are available for 5-(2H-1,2,3-Triazol-2-yl)indan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : A scalable four-step synthesis involves introducing the triazole moiety early via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. Key steps include coupling with halogenated intermediates under palladium catalysis and optimizing reaction temperatures (80–120°C) to minimize side products. Acidic or basic workup conditions (e.g., acetic acid reflux) are critical for cyclization . For analogs like 5-methyl-2-(2H-triazol-2-yl)benzoic acid, coupling with amines via EDCI/HOBt-mediated amidation achieves yields >75% .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer : High-resolution LC-MS (LC-HRMS) and ¹H/¹³C NMR are standard for verifying molecular weight and structural integrity. For example, LC-HRMS with [M+H]+ = 435.2396 confirms purity, while NMR detects regioselectivity of triazole substitution (e.g., 2H- vs. 1H-triazole isomers) . Reverse-phase HPLC with C18 columns (MeCN/H2O gradients) resolves polar byproducts .

Q. How can crystallographic data for this compound be refined to resolve disorder or twinning?

- Methodological Answer : SHELXL (v2018+) offers tools for handling twinned data via the TWIN/BASF commands. For disordered triazole rings, PART/SUMP restraints stabilize refinement. ORTEP-3 visualizes anisotropic displacement parameters, aiding in identifying thermal motion artifacts. High-resolution datasets (d < 0.8 Å) improve electron density maps for ambiguous regions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields during triazole introduction?

- Methodological Answer : Low yields often stem from competing Huisgen cycloaddition or metal catalyst poisoning. Using 2 equivalents of CuI (10 mol%) in DMF at 100°C suppresses side reactions. Microwave-assisted synthesis (150°C, 20 min) accelerates triazole formation while reducing decomposition . Monitoring intermediates via TLC (silica, EtOAc/hexane) ensures stepwise progress .

Q. What strategies resolve contradictions in crystallographic data, such as mismatched bond lengths or angles?

- Methodological Answer : Apply Hirshfeld atom refinement (HAR) in SHELXL for accurate H-atom positioning. For bond-length mismatches, cross-validate with DFT-optimized geometries (B3LYP/6-31G*). Use the R1/wR2 convergence criteria (<5% discrepancy) to flag outliers. For twinned crystals, the HKLF5 format in SHELXL separates overlapping reflections .

Q. How does the triazole substitution pattern (2H vs. 1H) affect biological activity in orexin receptor antagonists?

- Methodological Answer : Structure-activity relationship (SAR) studies show 2H-triazole analogs (e.g., Suvorexant) exhibit higher orexin receptor affinity due to planar geometry and hydrogen bonding with His344. In vitro assays (IC50 < 10 nM) using HEK293 cells transfected with OX1/OX2 receptors compare 1H- and 2H-isomers. Molecular docking (AutoDock Vina) predicts binding poses, correlating with pharmacokinetic data .

Q. What analytical approaches distinguish polymorphic forms of 5-(2H-triazol-2-yl)indan-1-one derivatives?

- Methodological Answer : Powder X-ray diffraction (PXRD) identifies polymorphs by unique 2θ peaks (e.g., Form I at 12.5° vs. Form II at 14.3°). Differential scanning calorimetry (DSC) detects melting point variations (ΔT > 10°C). For hydrates/solvates, dynamic vapor sorption (DVS) measures humidity-induced phase changes .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。